molecular formula C9H22ClN B1672166 2,3-Dimethylbutan-2-yl(propan-2-yl)azanium;chloride CAS No. 642407-63-4

2,3-Dimethylbutan-2-yl(propan-2-yl)azanium;chloride

Cat. No.

B1672166

CAS RN:

642407-63-4

Formula:

C9H22ClN

M. Wt:

179.73 g/mol

InChI Key:

RXNJQAYLNOXYKW-UHFFFAOYSA-N

IUPAC Name:

2,3-dimethylbutan-2-yl(propan-2-yl)azanium;chloride

Attention: For research use only. Not for human or veterinary use.

In Stock

  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Description Iptakalim is a K(ir) 6.1/SUR2B activator potentially for the treatment of pulmonary arterial hypertension. Iptakalim inhibits PDGF-BB-induced human airway smooth muscle cells proliferation and migration. Iptakalim attenuates hypoxia-induced pulmonary arterial hypertension in rats by endothelial function protection. Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells. Iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels.
CAS RN 642407-63-4
Product Name 2,3-Dimethylbutan-2-yl(propan-2-yl)azanium;chloride
Molecular Formula C9H22ClN
Molecular Weight 179.73 g/mol
IUPAC Name 2,3-dimethylbutan-2-yl(propan-2-yl)azanium;chloride
InChI InChI=1S/C9H21N.ClH/c1-7(2)9(5,6)10-8(3)4;/h7-8,10H,1-6H3;1H
InChI Key RXNJQAYLNOXYKW-UHFFFAOYSA-N
SMILES CC(C)C(C)(C)[NH2+]C(C)C.[Cl-]
Canonical SMILES CC(C)C(C)(C)[NH2+]C(C)C.[Cl-]
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Iptakalim Hydrochloride
Origin of Product United States

1: Li Q, Yan X, Kong H, Xie W, Wang H. Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells. Mol Med Rep. 2016 Jul;14(1):715-20. doi: 10.3892/mmr.2016.5333. Epub 2016 May 24. PubMed PMID: 27221642; PubMed Central PMCID: PMC4918544. 2: Zhou HM, Zhong ML, Wang RH, Long CL, Zhang YF, Cui WY, Wang H. Synergisms of cardiovascular effects between iptakalim and amlodipine, hydrochlorothiazide or propranolol in anesthetized rats. Zhongguo Ying Yong Sheng Li Xue Za Zhi. 2015 Nov;31(6):532-40. PubMed PMID: 27215021. 3: Wang SY, Cui WY, Wang H. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels. Acta Pharmacol Sin. 2015 Dec;36(12):1444-50. doi: 10.1038/aps.2015.97. Epub 2015 Nov 23. PubMed PMID: 26592519; PubMed Central PMCID: PMC4816240. 4: Fan Y, Kong H, Ye X, Ding J, Hu G. ATP-sensitive potassium channels: uncovering novel targets for treating depression. Brain Struct Funct. 2016 Jul;221(6):3111-22. doi: 10.1007/s00429-015-1090-z. Epub 2015 Aug 20. PubMed PMID: 26289962. 5: Liu W, Kong H, Zeng X, Wang J, Wang Z, Yan X, Wang Y, Xie W, Wang H. Iptakalim inhibits PDGF-BB-induced human airway smooth muscle cells proliferation and migration. Exp Cell Res. 2015 Aug 15;336(2):204-10. doi: 10.1016/j.yexcr.2015.06.020. Epub 2015 Jul 6. PubMed PMID: 26160451. 6: Ji J, Yan H, Chen ZZ, Zhao Z, Yang DD, Sun XL, Shi YP. Iptakalim protects against ischemic injury by improving neurovascular unit function in the mouse brain. Clin Exp Pharmacol Physiol. 2015 Jul;42(7):766-71. doi: 10.1111/1440-1681.12426. PubMed PMID: 25998857. 7: Zhu R, Bi LQ, Wu SL, Li L, Kong H, Xie WP, Wang H, Meng ZL. Iptakalim attenuates hypoxia-induced pulmonary arterial hypertension in rats by endothelial function protection. Mol Med Rep. 2015 Aug;12(2):2945-52. doi: 10.3892/mmr.2015.3695. Epub 2015 Apr 28. PubMed PMID: 25936382. 8: Huang JH, Han WZ, Jin X, Liu W, Wang H. [The selective dilatation effects of iptakalim on basilar and pulmonary arterioles in high-altitude hypoxic rats]. Zhongguo Ying Yong Sheng Li Xue Za Zhi. 2014 Jan;30(1):1-3. Chinese. PubMed PMID: 24741962. 9: Lu M, Yang JZ, Geng F, Ding JH, Hu G. Iptakalim confers an antidepressant effect in a chronic mild stress model of depression through regulating neuro-inflammation and neurogenesis. Int J Neuropsychopharmacol. 2014 Sep;17(9):1501-10. doi: 10.1017/S1461145714000285. Epub 2014 Mar 13. PubMed PMID: 24621884. 10: Huang JH, Han WZ, Zhang YF, Duan RF, Deng HH, Guo YH, Liu W, Wang H. [The selective dilatation effects of iptakalim on pulmonary arterioles in hypoxic pulmonary hypertensive rat]. Zhongguo Ying Yong Sheng Li Xue Za Zhi. 2013 Jul;29(4):333-6. Chinese. PubMed PMID: 24175556. 11: Zhong ML, Wang H, Zhou HM, Zhang YF, Cui WY, Long CL, Duan L, Wang H. [Effects of ATP-sensitive potassium channel opener iptakalim against ventricular remodeling and its mechanisms of endothelial protection]. Zhongguo Ying Yong Sheng Li Xue Za Zhi. 2013 May;29(3):205-8. Chinese. PubMed PMID: 23940948. 12: Charntikov S, Swalve N, Pittenger S, Fink K, Schepers S, Hadlock GC, Fleckenstein AE, Hu G, Li M, Bevins RA. Iptakalim attenuates self-administration and acquired goal-tracking behavior controlled by nicotine. Neuropharmacology. 2013 Dec;75:138-44. doi: 10.1016/j.neuropharm.2013.07.019. Epub 2013 Aug 2. Erratum in: Neuropharmacology. 2016 Feb;101():590. Dosage error in published abstract; MEDLINE/PubMed abstract corrected. PubMed PMID: 23916479; PubMed Central PMCID: PMC3864985. 13: Du RH, Tan J, Yan N, Wang L, Qiao C, Ding JH, Lu M, Hu G. Kir6.2 knockout aggravates lipopolysaccharide-induced mouse liver injury via enhancing NLRP3 inflammasome activation. J Gastroenterol. 2014 Apr;49(4):727-36. doi: 10.1007/s00535-013-0823-0. Epub 2013 Jun 16. PubMed PMID: 23771404. 14: Zhao Y, Wang H. [Activation of SUR2B/Kir6.1-type K(ATP) channels protects glomerular endothelial, mesangial and tubular epithelial cells against oleic acid renal damage]. Zhongguo Ying Yong Sheng Li Xue Za Zhi. 2012 Nov;28(6):572-6. PubMed PMID: 23581188. 15: Jin Y, Xie WP, Wang H. [Hypoxic pulmonary hypertension and novel ATP-sensitive potassium channel opener: the new hope on the horizon]. Zhongguo Ying Yong Sheng Li Xue Za Zhi. 2012 Nov;28(6):510-23. PubMed PMID: 23581180. 16: Volf N, Hu G, Li M. Iptakalim Preferentially Decreases Nicotine-induced Hyperlocomotion in Phencyclidine-sensitized Rats: A Potential Dual Action against Nicotine Addiction and Psychosis. Clin Psychopharmacol Neurosci. 2012 Dec;10(3):168-79. doi: 10.9758/cpn.2012.10.3.168. Epub 2012 Dec 20. PubMed PMID: 23430396; PubMed Central PMCID: PMC3569163. 17: Cui JH, Gao L, Zhang DX, Xiao ZH, Yang HJ, Li B, Ma GQ, Wang H. [Effect of iptkalim on myocardial enzymes and free radicals metabolism with hypoxic pulmonary hypertension]. Zhongguo Ying Yong Sheng Li Xue Za Zhi. 2012 Sep;28(5):385-8. Chinese. PubMed PMID: 23252284. 18: Zong F, Zuo XR, Wang Q, Zhang SJ, Xie WP, Wang H. Iptakalim rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction. Exp Ther Med. 2012 Mar;3(3):535-539. Epub 2011 Dec 14. PubMed PMID: 22969925; PubMed Central PMCID: PMC3438542. 19: Li J, Long C, Cui W, Wang H. Iptakalim ameliorates monocrotaline-induced pulmonary arterial hypertension in rats. J Cardiovasc Pharmacol Ther. 2013 Jan;18(1):60-9. doi: 10.1177/1074248412458154. Epub 2012 Sep 4. PubMed PMID: 22947433. 20: Yang JZ, Huang X, Zhao FF, Xu Q, Hu G. Iptakalim enhances adult mouse hippocampal neurogenesis via opening Kir6.1-composed K-ATP channels expressed in neural stem cells. CNS Neurosci Ther. 2012 Sep;18(9):737-44. doi: 10.1111/j.1755-5949.2012.00359.x. Epub 2012 Jun 28. PubMed PMID: 22742873.